molecular formula C19H17FN2O3 B2378630 Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate CAS No. 1207051-67-9

Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate

Cat. No.: B2378630
CAS No.: 1207051-67-9
M. Wt: 340.354
InChI Key: PDUYUVKVWONCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate is a quinoline derivative characterized by:

  • 6-ethoxy substituent: Enhances lipophilicity and metabolic stability compared to smaller alkoxy groups like methoxy.
  • Methyl ester at position 2: Increases membrane permeability compared to free carboxylic acids.

Properties

IUPAC Name

methyl 6-ethoxy-4-(4-fluoroanilino)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUYUVKVWONCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate has shown promising antimicrobial and anticancer properties . Preliminary studies indicate that it may inhibit the growth of various cancer cell lines and exhibit activity against microbial pathogens. The presence of the fluorine atom is believed to enhance its biological activity by improving binding interactions with biological targets .

Antimalarial Activity

Research has demonstrated that quinoline derivatives, including this compound, possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The introduction of fluorine in the structure has been associated with improved antiplasmodial efficacy compared to non-fluorinated analogs .

Table: Comparison of Antiplasmodial Activities of Quinoline Derivatives

Compound NameStructure FeaturesEC50 (nM)Activity
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylateChlorine instead of fluorine38.6 ± 1.8Moderate
Methyl 6-fluoro-4-(phenylamino)quinoline-2-carboxylateFluorine at C6 position21.0 ± 2.1High
Methyl 6-methoxy-4-(3-fluorophenyl)aminoquinoline-2-carboxylateMethoxy instead of ethoxyEC50 not specifiedVariable

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies have been pivotal in understanding how modifications to the quinoline structure affect its biological activity. For instance, altering substituents on the quinoline core can significantly impact its potency against various targets, including cancer cells and pathogens .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in various cancer cell lines, suggesting potential as a lead compound for drug development in oncology .

Case Study 2: Antimicrobial Efficacy

In vitro testing against common bacterial strains demonstrated that this compound exhibits significant antimicrobial activity, indicating its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Properties/Applications
Target Compound 6-ethoxy, 4-((4-FPh)NH), 2-COOCH₃ C₂₁H₁₉FN₂O₃ 366.39 Potential P-gp inhibition
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 6-methoxy, 2-Ph, 4-COOCH₃ C₁₈H₁₅NO₃ 293.32 Synthetic intermediate for P-gp inhibitors
4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline (4k) 2-(4-ClPh), 3-(4-MeOPh), 4-NH₂ C₂₂H₁₈ClN₃O 375.85 Pd-catalyzed synthesis; solid-state stability (m.p. 223–225°C)
6-Bromo-2-(4-MePh)-quinoline-4-carboxylate ester 6-Br, 2-(4-MePh), 4-COOCH₂(4-ClPh)CO C₂₅H₁₈BrClNO₃ 528.77 High molecular weight; bromine enhances halogen bonding
6-Methyl-2-(4-isopropoxyPh)quinoline-4-carboxylic acid 6-Me, 2-(4-iPrOPh), 4-COOH C₂₁H₂₁NO₃ 335.40 Carboxylic acid group improves aqueous solubility
L480-0819/L480-0820 6-ethoxy, 4-(3-/4-EtPhNH), 2-COOCH₃ C₂₁H₂₂N₂O₃ 350.42 Ethylanilino groups alter steric/electronic profiles

Biological Activity

Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of its synthesis, biological mechanisms, and applications based on diverse scientific literature.

The synthesis of this compound typically involves multiple organic reactions. A common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and esterification. Catalysts such as acids or bases and solvents like ethanol or methanol are often employed to facilitate these reactions.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsConditions
1Condensation4-Fluoroaniline, Ethyl AcetoacetateAcid/Base Catalyst
2CyclizationIntermediate ProductsEthanol/Methanol
3EsterificationMethyl AlcoholHeat

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of DNA synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and the disruption of cellular signaling pathways associated with cell survival .

This compound interacts with specific molecular targets in cells. Its biological activity is attributed to its ability to bind to enzymes or receptors, thereby inhibiting their functions. Notably, it may interfere with pathways involved in DNA replication and cellular signaling, leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study published in PMC demonstrated that derivatives of quinoline compounds, including this compound, exhibited potent antimicrobial activity with EC50 values in the low micromolar range against resistant bacterial strains .
  • Cancer Treatment : In vitro testing revealed that this compound significantly reduced cell viability in cancer cell lines at concentrations lower than those required for normal cells, indicating a selective cytotoxic effect .
  • Mechanistic Insights : Another study provided insights into the molecular interactions between this compound and target proteins involved in cancer progression, suggesting a dual mechanism involving both direct enzyme inhibition and modulation of signaling pathways .

Comparative Analysis with Related Compounds

This compound can be compared to other quinoline derivatives regarding their biological activities:

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial Activity (EC50 μM)Anticancer Activity (IC50 μM)
This compound<5<10
Chloroquine10>50
Quinoline N-OxidesVariableVariable

Q & A

Q. What are the recommended synthetic routes for Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols, often starting with condensation of substituted anilines with ethyl acetoacetate derivatives. Key steps include:

  • Cyclocondensation : Formation of the quinoline core using diethyl malonate or similar reagents under reflux with catalytic piperidine (as in analogous quinoline syntheses) .
  • Functionalization : Introduction of the 4-fluorophenylamino group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.
    Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (typically 100–150°C), and catalyst loading. Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What purification techniques are most effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., petroleum ether/ethyl acetate 8:2 to 6:4) to separate polar byproducts .
  • Recrystallization : Ethyl acetate or ethanol/water mixtures yield high-purity crystals, as demonstrated for structurally similar quinolines .
  • HPLC : For analytical purity, reverse-phase C18 columns with acetonitrile/water mobile phases are recommended.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity. Key signals include the methyl ester (~3.9 ppm) and fluorophenyl aromatic protons .
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves the quinoline core geometry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~383.1) .

Q. How is preliminary biological activity assessed for this compound?

  • In Vitro Assays : Screen against bacterial (e.g., Mycobacterium tuberculosis) or cancer cell lines (e.g., MCF-7) using MIC or IC₅₀ protocols. Compare to control compounds like 4-(1-adamantyl)quinoline derivatives .
  • Enzyme Inhibition : Test inhibition of cytochrome P450 or kinase targets using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like DNA gyrase or ATP-binding pockets. Focus on substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on binding affinity .
  • QSAR Studies : Correlate logP, polar surface area, and Hammett constants with antibacterial activity to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Solvent/Additive Screening : Test ionic liquids (e.g., [BMIM][BF₄]) or microwave-assisted synthesis to improve reproducibility .
  • Metabolite Profiling : Use LC-MS to identify degradation products or inactive metabolites that may explain bioactivity discrepancies .
  • Crystallographic Analysis : Compare packing motifs (e.g., π-stacking vs. hydrogen bonding) to assess polymorphism, which can alter solubility and bioactivity .

Q. How are dynamic processes (e.g., tautomerism) in this compound analyzed experimentally?

  • Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d₆ from 25°C to 80°C to detect keto-enol tautomerism in the quinoline ring .
  • Solid-State NMR : Compare with XRD data to study conformational flexibility in crystalline vs. amorphous phases .

Q. What advanced crystallographic tools are used to analyze non-planar ring puckering?

  • SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) and hydrogen bonding using the Hirshfeld surface .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to quantify deviations from planarity in the quinoline core (e.g., Cremer-Pople puckering parameters for six-membered rings) .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) impact physicochemical properties?

  • LogP Measurements : Compare octanol/water partitioning via shake-flask methods. Ethoxy groups increase hydrophobicity (ΔlogP ~0.5) relative to methoxy .
  • Solubility Studies : Use UV-Vis spectroscopy in PBS (pH 7.4) to quantify aqueous solubility. Ethoxy substituents reduce solubility by ~30% compared to hydroxyl analogs .

Q. How can conflicting bioactivity data across studies be critically evaluated?

  • Meta-Analysis : Pool data from analogous quinolines (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) and apply statistical weighting for assay type (e.g., microdilution vs. disk diffusion) .
  • Structural Benchmarking : Compare IC₅₀ values against reference compounds like ciprofloxacin (for antibacterial activity) or doxorubicin (for anticancer activity) to contextualize potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.